molecular formula C9H11N3 B1344295 2-(1H-indazol-3-yl)ethanamine CAS No. 6814-68-2

2-(1H-indazol-3-yl)ethanamine

Cat. No. B1344295
CAS RN: 6814-68-2
M. Wt: 161.2 g/mol
InChI Key: YTADWSDGULTVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indazol-3-yl)ethanamine is a compound that features an indazole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole is substituted at the 3-position with an ethanamine chain. This structure is a core scaffold in many pharmacologically active compounds and is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of novel indazole derivatives has been reported where the indazole is linked to a thiazole moiety through an ethanamine chain . The process involves cyclization of a thiourea precursor with 2-bromoacetophenone. Although not directly related to 2-(1H-indazol-3-yl)ethanamine, this method provides insight into the synthetic strategies that could be adapted for the synthesis of similar indazole-containing compounds.

Molecular Structure Analysis

Indazole derivatives can crystallize in various forms, and their molecular structure can be analyzed using techniques such as X-ray diffraction. For example, a bis-indazole compound with a propane bridge has been characterized, showing that the indazole rings can adopt a W-shaped conformation due to the dihedral angle between them . This information is valuable for understanding the conformational preferences of indazole-containing compounds, which can influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like ethanamine can affect these properties by altering the compound's polarity and hydrogen bonding capability. The antimicrobial activity of some indazole derivatives has been studied, indicating that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties . However, the exact properties of 2-(1H-indazol-3-yl)ethanamine are not discussed in the provided papers.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 2-(1H-indazol-3-yl)ethanamine, such as those involving the synthesis of novel compounds with 1H-indol-3-yl moieties, has demonstrated significant antimicrobial activity. These compounds have been evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal species. The structural modifications to the indazol-3-yl ethanamine backbone have been instrumental in enhancing these activities, showcasing the compound's potential as a framework for developing new antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cytotoxicity

Another area of research has focused on Cu(II) complexes of tridentate ligands related to 2-(1H-indazol-3-yl)ethanamine, demonstrating good DNA binding propensity and significant cytotoxicity against various cancer cell lines. These complexes exhibit promising therapeutic potential, offering insights into the design of novel anticancer drugs with enhanced efficacy and specificity. The ability of these compounds to interact with DNA and induce cytotoxic effects highlights their significance in cancer research and therapy (Kumar et al., 2012).

Efflux Pump Inhibition

Indole derivatives, including those based on the 2-(1H-indazol-3-yl)ethanamine structure, have been synthesized and evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and the inhibition by indole derivatives can restore the antibacterial activity of fluoroquinolones against resistant strains. This research underscores the therapeutic potential of 2-(1H-indazol-3-yl)ethanamine derivatives in combating antibiotic resistance, marking a significant step towards the development of more effective antimicrobial strategies (Héquet et al., 2014).

Metal Complexes and Ligand Decomposition

The synthesis and characterization of metal complexes involving pyrazole-based tripodal tetraamine ligands related to 2-(1H-indazol-3-yl)ethanamine have been explored. These studies not only contribute to our understanding of coordination chemistry but also have implications for the development of new materials with potential applications in catalysis, magnetic materials, and molecular recognition. The research into these complexes provides valuable insights into the structural and electronic properties that govern the behavior of these compounds (Cubanski et al., 2013).

Safety And Hazards

The safety and hazards of “2-(1H-indazol-3-yl)ethanamine” are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

Indazole-containing compounds, including “2-(1H-indazol-3-yl)ethanamine”, continue to be a focus of research due to their potential therapeutic applications . Further studies are needed to fully understand the properties and potential uses of “2-(1H-indazol-3-yl)ethanamine”.

properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADWSDGULTVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627219
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indazol-3-yl)ethanamine

CAS RN

6814-68-2
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.